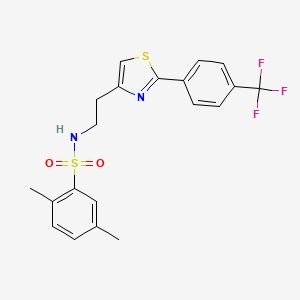

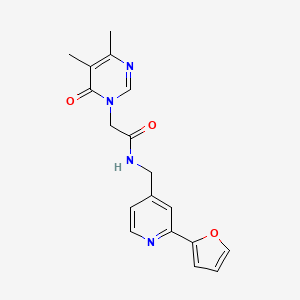

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide” involves the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This includes the development of new stereoselective approaches to spirocyclic oxindoles .Molecular Structure Analysis

The molecular structure of “N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide” can be identified using the analysis of IR, MS, 1H NMR and 13C NMR .Aplicaciones Científicas De Investigación

Bioconversion and Drug Metabolism Studies

- Research demonstrates the application of biocatalysis to drug metabolism, specifically using microbial-based systems for the production of mammalian metabolites. This method supports the full structure characterization of metabolites by Nuclear Magnetic Resonance (NMR), highlighting the role of sulfonamides in understanding drug interactions and metabolism (Zmijewski et al., 2006).

Catalysis in Organic Synthesis

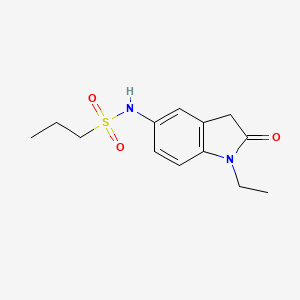

- Sulfonamide derivatives have been used as catalysts in the formylation of alcohols and amines under neat conditions, presenting a green chemistry approach to organic synthesis. This indicates the potential utility of sulfonamides in facilitating chemical reactions without the need for harmful solvents (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Antimicrobial and Antifungal Activities

- Novel sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. This research underscores the potential of sulfonamide compounds in the development of new antimicrobial agents, which could be relevant to the study of N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide (Fadda et al., 2016).

Photo-induced Chemical Reactions

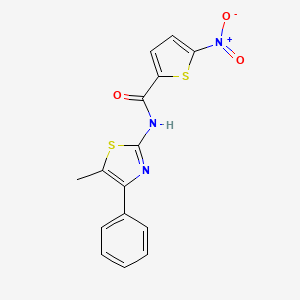

- The generation of (2-oxoindolin-3-yl)methanesulfonohydrazides via photo-induced reactions showcases the versatility of sulfonamide compounds in synthetic chemistry, particularly in reactions facilitated by light without the need for a metal or photo-redox catalyst. Such studies may provide a foundation for exploring light-mediated synthesis routes for similar compounds (Zhou et al., 2016).

Corrosion Inhibition

- Investigations into propane bis-oxoindoline derivatives as corrosion inhibitors for mild steel in sulfuric acid solutions demonstrate the application of sulfonamide compounds in protecting metals from corrosion. This research highlights the potential of such compounds in industrial and engineering applications to enhance material durability (Fawzy et al., 2021).

Direcciones Futuras

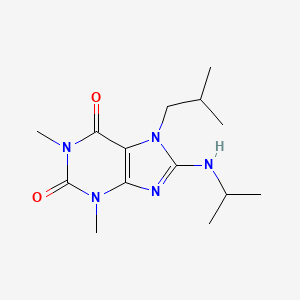

The future directions for “N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide” could involve further exploration of its potential applications in drug discovery and material synthesis. Additionally, the development of novel synthetic strategies for similar compounds is an ongoing significant objective in organic and medicinal chemistry .

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-3-7-19(17,18)14-11-5-6-12-10(8-11)9-13(16)15(12)4-2/h5-6,8,14H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRXIPGOJQOOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2608186.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide](/img/structure/B2608188.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2608189.png)

![2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde](/img/structure/B2608194.png)

![1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2608196.png)

![6-(isopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2608202.png)